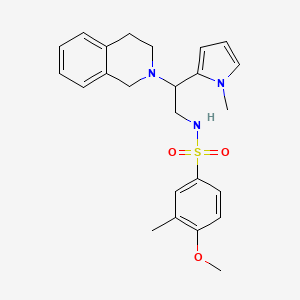
N-(2-(3,4-二氢异喹啉-2(1H)-基)-2-(1-甲基-1H-吡咯-2-基)乙基)-4-甲氧基-3-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that appears to be related to the family of sulfonamides, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dihydroisoquinoline and sulfonamide groups, are reminiscent of the compounds studied within these papers.
Synthesis Analysis
The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines is described in the first paper, where a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence is employed . This method starts with ortho-brominated aromatic aldehydes and primary aromatic amines, which undergo condensation under reductive conditions to yield N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline unit is then introduced using 2-ethoxyvinyl pinacolboronate under Suzuki conditions, followed by intramolecular reductive amination to cyclize the structure. This approach could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound likely features a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a saturated six-membered ring containing a nitrogen atom. The presence of a 1-methyl-1H-pyrrol-2-yl group suggests additional nitrogen-containing heterocyclic chemistry, which could influence the compound's electronic properties and conformational stability. The methoxy and methyl substituents on the benzenesulfonamide moiety would contribute to the compound's overall lipophilicity and could affect its binding interactions with biological targets.
Chemical Reactions Analysis
Sulfonamides, such as those described in the second paper, are known to undergo various chemical reactions, including interactions with enzymes . The inhibitory effects on acetylcholinesterase are of particular interest, as this enzyme is a target for Alzheimer's disease therapeutics. The compound may also exhibit similar enzyme inhibitory activity, given its structural similarity to the sulfonamides studied. Additionally, the reactivity of the sulfonamide group could be explored in the context of forming metal complexes, as indicated by the third paper, where metal complexation enhances the biological activity of the ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests potential for varied solubility profiles, depending on the solvent. The compound's reactivity could be explored through spectroscopic techniques such as IR, NMR, and mass spectrometry, as mentioned in the second and third papers . These techniques would provide insights into the compound's functional groups and electronic environment. Additionally, computational studies, including docking studies and ADMET analysis, could predict the compound's biological activity and pharmacokinetic properties, as demonstrated in the second and third papers for related compounds .
科学研究应用
化学合成和光谱分析
研究重点是相关磺酰胺衍生物的合成和表征,提供了对其化学性质和潜在应用的见解。例如,对与该化合物相关的类似物的制备和光谱研究表明它们具有与 Zn(II) 形成荧光配合物的能力,显示出在荧光探针和传感器中的应用潜力 (Kimber 等,2003)。
药理潜力
研究还探讨了磺酰胺衍生物的药理应用。例如,对喹唑啉衍生物的研究试图寻找具有利尿和降压活性的潜在杂合分子 (Rahman 等,2014)。此外,还研究了新型 4-{[(8-羟基喹啉-5-基)甲基]氨基}苯磺酰胺及其金属配合物的抗菌活性,表明在金属络合后活性增强,并具有治疗应用潜力 (Vanparia 等,2010)。
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-18-15-21(10-11-24(18)30-3)31(28,29)25-16-23(22-9-6-13-26(22)2)27-14-12-19-7-4-5-8-20(19)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHPTWSQUJZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


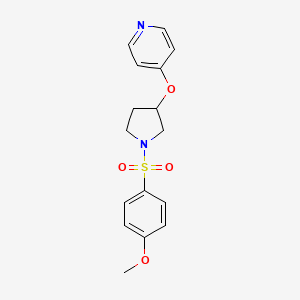
![2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B3011338.png)
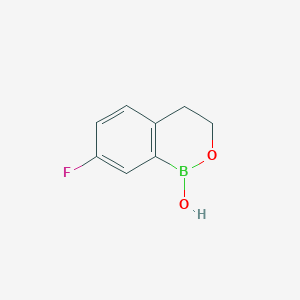

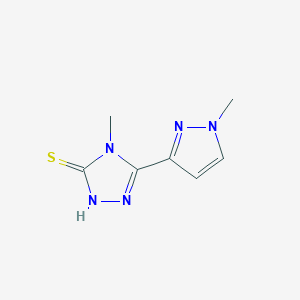
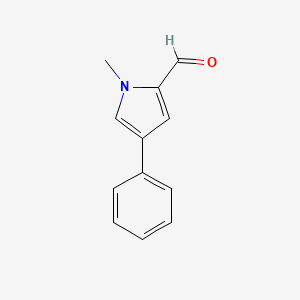
![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)
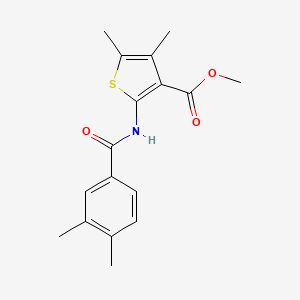
![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)
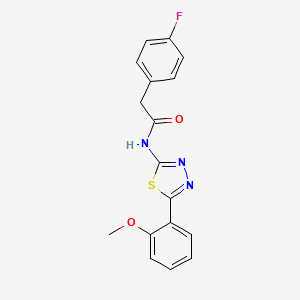
![6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3011353.png)
![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)